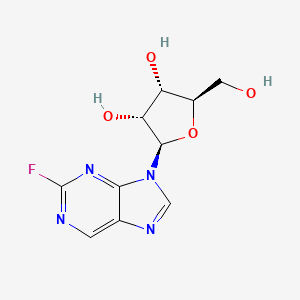

2-Fluoronebularine

Description

2-Fluoronebularine is a fluorinated nucleoside analog derived from nebularine, a purine ribonucleoside (9-β-D-ribofuranosylpurine). The addition of a fluorine atom at the 2-position of the purine ring modifies its biochemical properties, enhancing metabolic stability and altering interactions with enzymes such as adenosine deaminase (ADA) . These compounds often act by inhibiting DNA/RNA synthesis or disrupting nucleotide metabolism in rapidly dividing cells.

Properties

CAS No. |

34597-42-7 |

|---|---|

Molecular Formula |

C10H11FN4O4 |

Molecular Weight |

270.22 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H11FN4O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2/t5-,6-,7-,9-/m1/s1 |

InChI Key |

IQJXEXWWKZGDAG-JXOAFFINSA-N |

SMILES |

C1=C2C(=NC(=N1)F)N(C=N2)C3C(C(C(O3)CO)O)O |

Isomeric SMILES |

C1=C2C(=NC(=N1)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

C1=C2C(=NC(=N1)F)N(C=N2)C3C(C(C(O3)CO)O)O |

Synonyms |

2-fluoronebularine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between 2-Fluoronebularine and related fluorinated nucleosides:

| Compound | Base Type | Fluorine Position | Primary Target | Therapeutic Application |

|---|---|---|---|---|

| 2-Fluoronebularine | Purine | 2-position | Adenosine deaminase (ADA) | Anticancer research |

| Zebularine | Pyrimidine | None (C=O at C2) | DNA methyltransferase | Epigenetic modulation |

| 5-Fluorozebularine | Pyrimidine | 5-position | Thymidylate synthase | Antimetabolite therapy |

| Clofarabine | Purine | 2-position (Cl) | Ribonucleotide reductase | Leukemia treatment |

| Fludarabine | Purine | 2-position | DNA polymerase | Chronic lymphocytic leukemia |

Key Differences in Mechanism and Efficacy

Base Type and Fluorination Site :

- 2-Fluoronebularine and Fludarabine both target purine metabolic pathways but differ in downstream effects. Fludarabine’s 2-fluorine enhances resistance to ADA, prolonging its activity in leukemia cells, while 2-Fluoronebularine’s mechanism may involve direct incorporation into DNA, causing chain termination .

- In contrast, pyrimidine-based fluorinated compounds like 5-Fluorozebularine inhibit thymidylate synthase, critical for pyrimidine synthesis, and are less effective against ADA-dependent cancers .

Metabolic Stability: Fluorination at the 2-position in purines (e.g., 2-Fluoronebularine, Fludarabine) increases resistance to enzymatic degradation compared to non-fluorinated analogs like nebularine. However, 5-Fluorozebularine’s pyrimidine structure confers specificity for pyrimidine-metabolizing enzymes .

Toxicity Profiles :

- Clofarabine, a chlorinated purine analog, exhibits higher myelosuppression than 2-Fluoronebularine in preclinical studies, suggesting fluorine’s smaller atomic radius may reduce off-target effects .

Research Findings and Challenges

- Anticancer Activity : 2-Fluoronebularine demonstrates potent cytotoxicity in ADA-deficient cancer cell lines, with IC₅₀ values 10-fold lower than nebularine in lymphoma models .

- Enzyme Inhibition: Structural studies show that the 2-fluorine group sterically hinders ADA binding, reducing deamination by 90% compared to adenosine .

- Limitations: Limited solubility and oral bioavailability remain challenges for 2-Fluoronebularine, necessitating prodrug strategies or formulation improvements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.